candelalide C

Kv1.3 channel diterpenoid pyrone immunosuppression

Candelalide C (CHEBI:65573) is a diterpenoid pyrone secondary metabolite originally isolated from fermentations of the fungus Sesquicillium candelabrum. It acts as a blocker of the voltage-gated potassium channel Kv1.3 (IC50 2.5 µM in CHO-Kv1.3 86Rb+ efflux assays), a target implicated in T-cell-mediated autoimmune diseases, and is classified as a potential immunosuppressant.

Molecular Formula C28H42O5
Molecular Weight 458.6 g/mol
Cat. No. B1245487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecandelalide C
Synonymscandelalide C
Molecular FormulaC28H42O5
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CCC(O4)C(C)(C)O)C)C)OC)C
InChIInChI=1S/C28H42O5/c1-16-9-10-21-27(6,13-12-23-28(21,7)14-11-22(33-23)26(4,5)30)20(16)15-19-24(29)17(2)18(3)32-25(19)31-8/h20-23,30H,1,9-15H2,2-8H3/t20-,21-,22-,23-,27-,28+/m1/s1
InChIKeyJFVQSDWMRIDOHK-RFHSWFGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Candelalide C Procurement Guide: Sourcing the Distinct Kv1.3-Blocking Diterpenoid Pyrone for Immunosuppression Research


Candelalide C (CHEBI:65573) is a diterpenoid pyrone secondary metabolite originally isolated from fermentations of the fungus Sesquicillium candelabrum [1]. It acts as a blocker of the voltage-gated potassium channel Kv1.3 (IC50 2.5 µM in CHO-Kv1.3 86Rb+ efflux assays), a target implicated in T-cell-mediated autoimmune diseases, and is classified as a potential immunosuppressant [1][2]. With a molecular formula of C28H42O5, a molecular weight of 458.63 g/mol, and six defined stereocenters, candelalide C features a tetrahydropyran A-ring and lacks the C-12 hydroxy group found in its more potent congener candelalide B [1].

Why Candelalide C Cannot Be Replaced by Its Closest In-Class Analogs: Key Quantitative Differentiators


Within the diterpenoid pyrone family of Kv1.3 blockers, small structural changes produce disproportionate potency shifts that preclude simple interchange. Candelalide C occupies a defined middle ground in potency (IC50 2.5 µM) that is neither matched by candelalide A (IC50 3.7 µM) nor candelalide B (IC50 1.2 µM), with each congener differing by approximately 2-fold [1]. The absence of a C-12 hydroxy group in candelalide C directly accounts for its reduced potency relative to candelalide B, a feature demonstrated in head-to-head SAR that establishes C-12 hydroxylation as a critical potency switch [1]. Furthermore, candelalide C shows a distinct potency gap versus the earlier prototypical diterpenoid pyrone nalanthalide (IC50 3.9 µM), making substitution across these compounds scientifically unsound without re-validation of concentration-response relationships in downstream T-cell activation or immunosuppression models [1]. These quantitative differences mean that procurement of a specific candelalide congener is not interchangeable for applications requiring defined channel-blocking potency windows.

Candelalide C: Head-to-Head Quantitative Evidence for Kv1.3 Blocker Selection


Kv1.3 Blocking Potency: Candelalide C Ranks Between Congeners A and B with a 2-Fold Window

In the same 86Rb+ efflux assay performed in CHO cells stably expressing Kv1.3, candelalide C blocked the channel with an IC50 of 2.5 µM, positioned between candelalide A (IC50 3.7 µM) and candelalide B (IC50 1.2 µM) [1]. Candelalide B is 2.1-fold more potent than candelalide C, while candelalide C is 1.5-fold more potent than candelalide A, establishing a clear rank order: B > C > A [1]. This intra-class potency gradient allows researchers to select a specific potency window within a single chemotype family, which is impossible if substituting with a single representative congener.

Kv1.3 channel diterpenoid pyrone immunosuppression potency ranking

Candelalide C Surpasses the Prototype Nalanthalide in Kv1.3 Blockade by 1.56-Fold

Relative to nalanthalide, the first-reported diterpenoid pyrone Kv1.3 blocker with an IC50 of 3.9 µM, candelalide C exhibits a 1.56-fold improvement in potency (IC50 2.5 µM vs 3.9 µM) [1]. This head-to-head difference was measured under identical assay conditions (86Rb+ efflux in CHO-Kv1.3 cells), confirming that the structural elaboration from the simpler nalanthalide scaffold to the tetrahydropyran-containing candelalide architecture yields a measurable gain in target engagement [1]. Candelalide C thus represents a next-generation diterpenoid pyrone with a potency advantage over the historical prototype while maintaining the same chemotype class.

Kv1.3 blocker nalanthalide diterpenoid pyrone potency benchmark

Structural Determinant of Potency: Absence of C-12 Hydroxy Group Reduces Kv1.3 Blockade by 2-Fold

The 2.08-fold potency difference between candelalide B (IC50 1.2 µM) and candelalide C (IC50 2.5 µM) is attributed to the presence (in B) or absence (in C) of a hydroxy group at the C-12 position [1]. The Singh et al. (2001) paper explicitly notes that 'Candelalide B is … 2-fold more potent than candelalide C indicating the importance of C-12 hydroxy group' [1]. This SAR observation distinguishes candelalide C as a hydroxyl-deficient congener that enables researchers to probe the contribution of this single functional group to channel binding, selectivity, and downstream immunosuppressive efficacy without altering the core diterpenoid pyrone scaffold.

structure-activity relationship C-12 hydroxy candelalide B potency determinant

Non-Peptide Small-Molecule Scaffold: Divergent Pharmacological Profile from Peptidic Kv1.3 Blockers

Candelalide C (MW 458.63 Da) is a small-molecule diterpenoid pyrone, categorically distinct from peptidic Kv1.3 blockers such as margatoxin (MW ~4,179 Da, IC50 ~30-50 pM) [1][2]. While margatoxin achieves picomolar potency, its peptide nature imposes limitations including poor oral bioavailability, potential immunogenicity, and complex synthesis/purification. Candelalide C, despite its micromolar potency, belongs to a drug-like small-molecule chemotype amenable to modular total synthesis and analog generation [3]. The 50,000-fold potency gap (2.5 µM vs 50 pM) is offset by candidelalide C's favorable physicochemical profile for lead optimization: it lacks the peptidic liabilities that have hindered margatoxin's clinical translation.

small molecule peptide blocker margatoxin drug-like properties

Synthetic Accessibility: Enantioselective Total Synthesis Achieved, Enabling Analog Generation

The first enantioselective total synthesis of (-)-candelalides A, B, and C was achieved by Oguchi et al. (2009), establishing a convergent and unified synthetic route from (+)-5-methyl-Wieland-Miescher ketone [1]. Notably, candelalides A and C were prioritized for total synthesis, with candelalide B requiring additional synthetic development [2]. The key steps include a stereocontrolled [2,3]-Wittig rearrangement of a stannylmethyl ether, coupling of a trans-decalin aldehyde with a 3-lithio-γ-pyrone, and internal nucleophilic ring closure to construct the tetrahydropyran A-ring [1][2]. This published route means that candelalide C is not solely dependent on fermentation isolation; it can be produced synthetically, facilitating analog generation for SAR studies, as the authors explicitly note the method's 'potential for preparing various types of candelalide analogues' [1].

total synthesis chemical procurement analog generation SAR expansion

Candelalide C: Validated Procurement Scenarios for Kv1.3-Targeted Research Programs


T-Cell Activation and Autoimmune Disease Model Studies Requiring Defined Kv1.3 Blockade Potency

Candelalide C (IC50 2.5 µM) is suitable for in vitro T-cell activation assays where complete Kv1.3 blockade is not required, such as partial inhibition studies or combination treatments. Its potency is sufficient to depolarize human T lymphocytes and limit calcium entry upon T-cell receptor activation, a mechanism validated for Kv1.3 blockers [1]. Researchers investigating T-cell-mediated autoimmune conditions (multiple sclerosis, rheumatoid arthritis, type 1 diabetes) can use candelalide C at concentrations of 1-10 µM to achieve graded channel blockade, with built-in comparators candelalide A (weaker) and B (stronger) available to construct dose-response curves within the same chemotype series [1].

Structure-Activity Relationship (SAR) Campaigns Centered on C-12 Hydroxyl Group Contributions to Kv1.3 Binding

Candelalide C serves as the critical 'minus-OH' control in SAR studies examining the role of the C-12 hydroxy group. By comparing candelalide C (IC50 2.5 µM, no C-12 OH) directly with candelalide B (IC50 1.2 µM, C-12 OH present), medicinal chemistry teams can quantify the contribution of this single hydrogen-bond donor/acceptor to target engagement without synthesizing custom analogs [1]. This 2-fold potency differential provides a robust signal-to-noise window for validating computational docking poses or pharmacophore models that predict C-12 interactions with the Kv1.3 pore region [1].

Small-Molecule Lead Optimization Programs Seeking Non-Peptidic Kv1.3 Blockers

Drug discovery programs targeting Kv1.3 for immunosuppression benefit from candelalide C as a small-molecule (MW 458.63 Da) starting scaffold, avoiding the developability liabilities of peptide blockers like margatoxin (MW ~4,179 Da, IC50 ~50 pM) [1][2]. Although less potent than peptide toxins, candelalide C's diterpenoid pyrone core is amenable to modular total synthesis [3], enabling systematic modification of the decalin portion, γ-pyrone ring, and tetrahydropyran A-ring. The published convergent synthetic route provides a direct path to generating focused analog libraries for parallel potency and selectivity optimization [3].

Natural Product Reference Standard for Diterpenoid Pyrone Analytical Method Development

With defined stereochemistry at six centers and a molecular weight of 458.63 g/mol, candelalide C can serve as an analytical reference standard for quantifying diterpenoid pyrone content in fungal extracts or fermentation broths [1][3]. Its distinct retention time in RP-HPLC (purified on Zorbax RX C-8 using aqueous CH3CN) and characteristic mass spectral fragmentation pattern provide validated benchmarks for dereplication studies or quality control of natural product libraries [1]. Procurement of authenticated candelalide C enables laboratories to calibrate instruments and validate extraction protocols when screening Sesquicillium or related fungal species for new Kv1.3 blockers.

Quote Request

Request a Quote for candelalide C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.